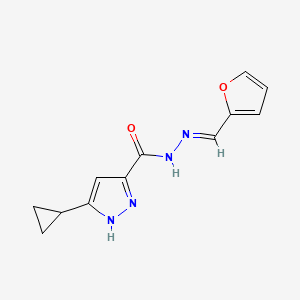

(E)-3-cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-Cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by an (E)-configured hydrazone linkage. Its core structure comprises a pyrazole ring substituted with a cyclopropyl group at the 3-position and a furan-2-ylmethylene moiety at the N'-position of the carbohydrazide chain.

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-12(16-13-7-9-2-1-5-18-9)11-6-10(14-15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15)(H,16,17)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPJUJZSHDLPGU-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329444 | |

| Record name | 5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667154 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1285680-44-5 | |

| Record name | 5-cyclopropyl-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with furan-2-carbaldehyde under reflux conditions. The reaction is often carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Hydrazine derivatives.

Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications, making it suitable for the development of more complex molecules. Researchers have utilized it in the synthesis of other pyrazole derivatives, which exhibit significant biological activities.

Reactivity

(E)-3-cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo several chemical reactions, including:

- Oxidation : It can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can yield hydrazine derivatives through reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitution reactions, expanding its utility in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial effects. Studies have shown that similar compounds demonstrate inhibitory activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Properties

The potential anticancer activity of this compound has been investigated in several studies. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression .

Medicinal Applications

Drug Development

The compound is being explored for its potential as a drug candidate due to its diverse pharmacological activities. Derivatives of pyrazole compounds are known to possess anti-inflammatory, analgesic, and antidiabetic properties. Ongoing research aims to elucidate the specific biological activities of this compound, making it a candidate for further pharmacological studies .

Industrial Applications

Material Development

In industrial settings, this compound could be used in the development of new materials or as a precursor for synthesizing other valuable chemicals. Its unique chemical properties may enhance the performance of materials used in various applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Examples/Notes |

|---|---|---|

| Chemical | Synthetic Intermediate | Building block for complex molecules |

| Reactivity | Oxidation, reduction, substitution reactions | |

| Biological | Antimicrobial Activity | Inhibitory effects on E. coli, S. aureus, and fungi |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Medicinal | Drug Development | Potential anti-inflammatory and analgesic effects |

| Industrial | Material Development | Precursor for synthesizing valuable chemicals |

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Furan vs.

Physicochemical Properties

- Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to polar substituents (e.g., hydroxyl or methoxy groups in and ) but reduces it relative to bulky aromatic systems (e.g., 2,4-dichlorophenyl in ).

- Acidity/Basicity : The furan oxygen and hydrazone N-H contribute to hydrogen-bonding capacity, with predicted pKa ~11.22 for analogous structures ().

Pharmacological Potential

- Enzyme Inhibition: (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide () inhibits ER aminopeptidases, highlighting the scaffold’s applicability in enzyme-targeted therapies.

- Computational Insights : DFT studies on analogs () reveal that electron-donating groups (e.g., methoxy) stabilize frontier molecular orbitals, influencing reactivity and binding interactions.

Biological Activity

(E)-3-cyclopropyl-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a cyclopropyl group and a furan moiety. Its molecular formula is , and it has a molecular weight of approximately 232.25 g/mol. The structural representation is critical for understanding its interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans (fungal strain)

The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds within this class have shown effectiveness against several cancer cell lines, including:

The structure-activity relationship (SAR) analyses indicate that modifications in the substituents on the pyrazole ring significantly influence the anticancer activity, suggesting that further optimization could enhance efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The presence of the furan moiety is believed to facilitate binding to these targets, potentially leading to inhibition or modulation of their activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with hydrophobic groups exhibited enhanced membrane-disrupting properties.

- Anticancer Evaluation : Research focusing on the anticancer properties revealed that certain derivatives showed significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituent groups in enhancing the anticancer activity through apoptosis pathways .

- Pharmacological Profile : A pharmacological evaluation revealed that compounds similar to this compound displayed favorable profiles in reducing lipid parameters in metabolic syndrome models, indicating potential for broader therapeutic applications beyond antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.